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molecular formula C12H16O2 B8796377 2-(2-Methoxyphenyl)cyclopentan-1-ol

2-(2-Methoxyphenyl)cyclopentan-1-ol

Cat. No. B8796377
M. Wt: 192.25 g/mol
InChI Key: VKPWQSCURHLAGT-UHFFFAOYSA-N
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Patent
US08637525B2

Procedure details

To a solution of (2-methoxyphenyl)magnesium bromide in THF (47.4 ml, 47.4 mmol) was added Copper(I) iodide (0.632 g, 3.32 mmol). The resulting solution was stirred at RT for 10 min. 6-oxabicyclo[3.1.0]hexane (4.11 ml, 47.4 mmol) was slowly added and the reaction mixture was stirred at RT overnight. Sat. NH4Cl was slowly added and the mixture was stirred at RT for 30 min. The product was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by flash chromatography (SG, 0% to 60% EtOAc/Hex) to get 2-(2-methoxyphenyl)cyclopentanol (9.03 g, 47.0 mmol, 99% yield). LC-MS (M+Na)+=215.1. 1H NMR (500 MHz, CDCl3) δ 7.21 (t, J=5.8 Hz, 2H), 6.97 (t, J=7.3 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 4.24 (q, J=5.9 Hz, 1H), 3.79 (s, 3H), 3.38-3.27 (m, 2H), 2.23-2.10 (m, 1H), 2.09-1.97 (m, 1H), 1.95-1.85 (m, 1H), 1.85-1.71 (m, 3H).
Name
(2-methoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
47.4 mL
Type
reactant
Reaction Step One
Name
Copper(I) iodide
Quantity
0.632 g
Type
catalyst
Reaction Step One
Name
6-oxabicyclo[3.1.0]hexane
Quantity
4.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[Mg]Br.C1COCC1.[CH:16]12[O:21][CH:20]1[CH2:19][CH2:18][CH2:17]2.[NH4+].[Cl-]>[Cu]I>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:19]1[CH2:18][CH2:17][CH2:16][CH:20]1[OH:21] |f:3.4|

Inputs

Step One
Name
(2-methoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)[Mg]Br
Name
Quantity
47.4 mL
Type
reactant
Smiles
C1CCOC1
Name
Copper(I) iodide
Quantity
0.632 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
6-oxabicyclo[3.1.0]hexane
Quantity
4.11 mL
Type
reactant
Smiles
C12CCCC2O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SG, 0% to 60% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1C(CCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47 mmol
AMOUNT: MASS 9.03 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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